molecular formula C13H10BrCl B8717336 3-(Bromomethyl)-4-chloro-1,1'-biphenyl CAS No. 83169-80-6

3-(Bromomethyl)-4-chloro-1,1'-biphenyl

Cat. No.: B8717336
CAS No.: 83169-80-6
M. Wt: 281.57 g/mol
InChI Key: BLGUFYHTNMWYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Bromomethyl)-4-chloro-1,1'-biphenyl is a useful research compound. Its molecular formula is C13H10BrCl and its molecular weight is 281.57 g/mol. The purity is usually 95%.
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Properties

CAS No.

83169-80-6

Molecular Formula

C13H10BrCl

Molecular Weight

281.57 g/mol

IUPAC Name

2-(bromomethyl)-1-chloro-4-phenylbenzene

InChI

InChI=1S/C13H10BrCl/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

BLGUFYHTNMWYNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.90 g (19.2 mmol) of 4-chloro-3-methylbiphenyl was dissolved in 100 ml of carbon tetrachloride and to this solution was added 632 mg (3.85 mmol) of 2,2′-azobisisobutylonitrile, and the mixture was stirred at room temperature for 15 minutes. To this solution was added 3.43 g (19.2 mmol) of N-bromosuccinimide, and the mixture was stirred for 3.5 hours while heating under reflux. To the reaction solution was further added 632 mg (3.85 mmol) of 2,2′-azobisisobutyronitrile and 300 mg (1.69 mmol) of N-bromosuccinimide, and the mixture was stirred for 2 hours under reflux with heating. The reaction mixture was filtrated, and the filtrate was concentrated. The residue was subjected to silica gel column chromatography (eluant: hexane) to obtain 4.69 g of 2-chloro-5-phenylbenzyl bromide in the form of colorless transparent oil.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
2,2′-azobisisobutylonitrile
Quantity
632 mg
Type
reactant
Reaction Step Two
Quantity
3.43 g
Type
reactant
Reaction Step Three
Quantity
632 mg
Type
reactant
Reaction Step Four
Quantity
300 mg
Type
reactant
Reaction Step Five

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